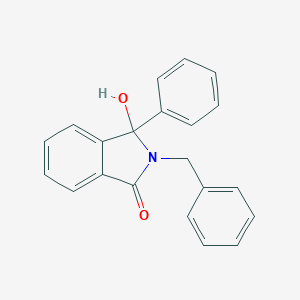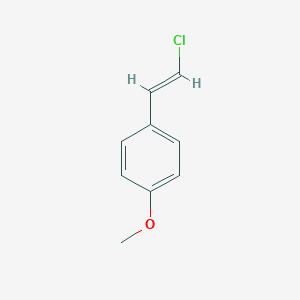
4-Methoxy-trans-beta-chlorostyrene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Methoxy-trans-beta-chlorostyrene is a chemical compound that is commonly used in scientific research. It is a derivative of the natural compound trans-β-chlorostyrene, which is found in certain plants. 4-Methoxy-trans-beta-chlorostyrene is a valuable tool for researchers as it has a range of biochemical and physiological effects, making it useful in a variety of experiments.
Mecanismo De Acción
The exact mechanism of action of 4-Methoxy-trans-beta-chlorostyrene is not fully understood. However, it is believed to act as an estrogen receptor agonist, meaning that it binds to estrogen receptors in the body and mimics the effects of estrogen.
Efectos Bioquímicos Y Fisiológicos
4-Methoxy-trans-beta-chlorostyrene has a range of biochemical and physiological effects. It has been shown to stimulate the growth of breast cancer cells in vitro, making it a useful tool for studying the effects of phytoestrogens on cancer growth. It has also been shown to have anti-inflammatory effects, making it a potential therapeutic agent for inflammatory conditions.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 4-Methoxy-trans-beta-chlorostyrene in lab experiments is that it is a relatively simple compound to synthesize. It also has a range of effects, making it useful in a variety of experiments. However, one limitation is that its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.
Direcciones Futuras
There are a number of potential future directions for research involving 4-Methoxy-trans-beta-chlorostyrene. One area of interest is its potential as a therapeutic agent for inflammatory conditions. Another area of interest is its potential as a tool for studying the effects of phytoestrogens on cancer growth. Additionally, further research is needed to fully understand the compound's mechanism of action and its effects on biological systems.
Métodos De Síntesis
The synthesis of 4-Methoxy-trans-beta-chlorostyrene involves the reaction of 4-methoxystyrene with thionyl chloride, followed by the addition of sodium methoxide. This produces the desired compound, which can then be purified by recrystallization.
Aplicaciones Científicas De Investigación
4-Methoxy-trans-beta-chlorostyrene has a variety of applications in scientific research. It is commonly used as a tool to study the effects of certain compounds on biological systems. For example, it has been used to investigate the effects of phytoestrogens on the growth of breast cancer cells.
Propiedades
Número CAS |
18684-94-1 |
|---|---|
Nombre del producto |
4-Methoxy-trans-beta-chlorostyrene |
Fórmula molecular |
C6H10N2 |
Peso molecular |
168.62 g/mol |
Nombre IUPAC |
1-[(E)-2-chloroethenyl]-4-methoxybenzene |
InChI |
InChI=1S/C9H9ClO/c1-11-9-4-2-8(3-5-9)6-7-10/h2-7H,1H3/b7-6+ |
Clave InChI |
XURGFZNIMRDEBA-VOTSOKGWSA-N |
SMILES isomérico |
COC1=CC=C(C=C1)/C=C/Cl |
SMILES |
COC1=CC=C(C=C1)C=CCl |
SMILES canónico |
COC1=CC=C(C=C1)C=CCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-(3H-pyrrolo[2,1,5-de]quinolizin-3-ylidene)malononitrile](/img/structure/B231043.png)
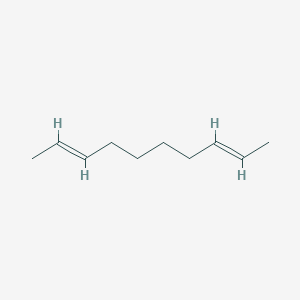
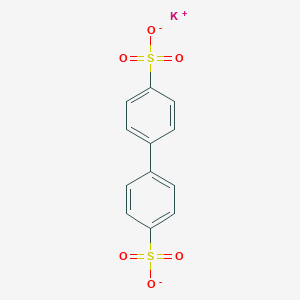
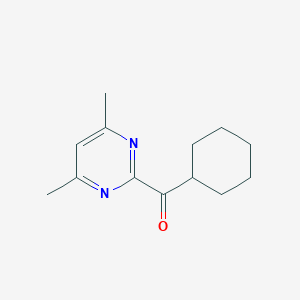
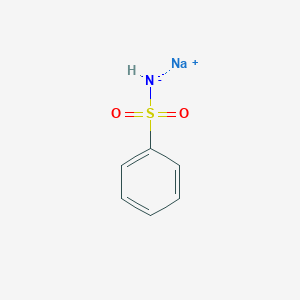
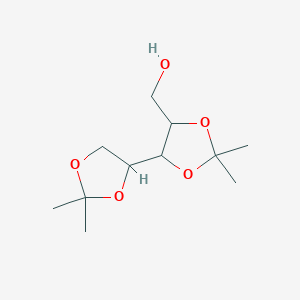
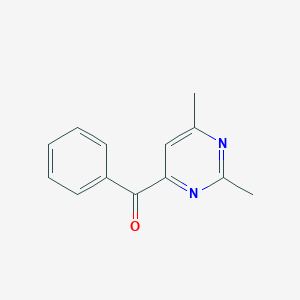
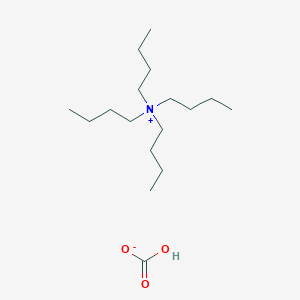
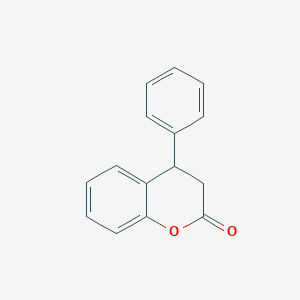
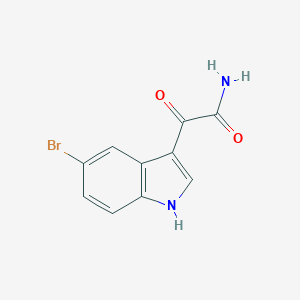

![1'-Phenylspiro[cyclohexane-1,3'-indole]-2'-one](/img/structure/B231095.png)
![5(4H)-Isoxazolone, 4-[(4-methoxyphenyl)methylene]-3-methyl-](/img/structure/B231101.png)
